Cas no 1012879-79-6 (3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine)

3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine is a specialized heterocyclic compound featuring a methyl-substituted cyclopentyl group attached to an oxazole amine core. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate for synthesizing biologically active molecules. The oxazole ring system offers stability and functional group compatibility, while the methylcyclopentyl moiety enhances lipophilicity, influencing pharmacokinetic properties. Its amine functionality allows for further derivatization, enabling the development of targeted compounds. This compound is particularly valuable in medicinal chemistry for scaffold diversification and structure-activity relationship studies. Proper handling and storage under inert conditions are recommended to maintain stability.
3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine structure
1012879-79-6 structure
Product Name:3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine
CAS No:1012879-79-6
MF:C9H14N2O
MW:166.220262050629
MDL:MFCD23862515
CID:2105527
PubChem ID:66729000
Update Time:2025-05-22

3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methylcyclopentyl)-5-Isoxazolamine
    • 3-(1-methylcyclopentyl)-1,2-oxazol-5-amine
    • SDNGEOHRPBDIJE-UHFFFAOYSA-N
    • 3-(1-methylcyclopentyl)isoxazol-5-amine
    • 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine
    • MDL: MFCD23862515
    • Inchi: 1S/C9H14N2O/c1-9(4-2-3-5-9)7-6-8(10)12-11-7/h6H,2-5,10H2,1H3
    • InChI Key: SDNGEOHRPBDIJE-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C2(C)CCCC2)=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Topological Polar Surface Area: 52

3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine Pricemore >>

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Additional information on 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine

3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine: A Comprehensive Overview

The compound 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine, identified by the CAS number 1012879-79-6, is a structurally unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic amines, specifically featuring a 1,2-oxazole ring system substituted with a 1-methylcyclopentyl group at the 3-position and an amine group at the 5-position. The combination of these functional groups makes it a versatile molecule with applications ranging from drug discovery to material science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine. Researchers have employed various methodologies, including cyclization reactions and click chemistry, to construct the oxazole ring system with high precision. These methods not only enhance the yield but also improve the purity of the compound, making it suitable for advanced biological studies and industrial applications.

The structural features of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine contribute significantly to its pharmacological properties. The presence of the 1-methylcyclopentyl group introduces steric bulk and hydrophobicity, which can influence drug absorption and distribution. Meanwhile, the amine group at the 5-position enhances hydrogen bonding capabilities, potentially improving bioavailability and target binding affinity. These characteristics make it an attractive candidate for drug development in areas such as anti-inflammatory agents and central nervous system disorders.

In terms of biological activity, recent studies have highlighted the potential of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine as a modulator of key cellular pathways. For instance, research has demonstrated its ability to inhibit certain kinase enzymes involved in inflammatory responses. This suggests that the compound could serve as a lead molecule for developing novel anti-inflammatory therapies with improved efficacy and reduced side effects compared to existing treatments.

The synthesis of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine has also been optimized using green chemistry principles. By utilizing renewable feedstocks and minimizing waste generation, researchers have developed environmentally friendly synthesis routes that align with sustainable practices in the chemical industry.

Furthermore, computational studies have provided insights into the molecular interactions of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, which are crucial for predicting its behavior in different chemical environments. These findings have been instrumental in guiding further experimental work and refining its applications.

In conclusion, 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine, with its unique structure and promising biological properties, represents a valuable addition to the arsenal of compounds available for chemical research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both academic and industrial pursuits.

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